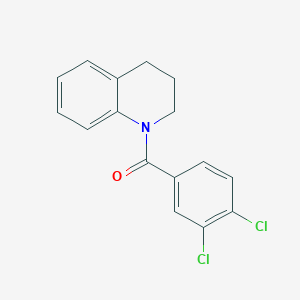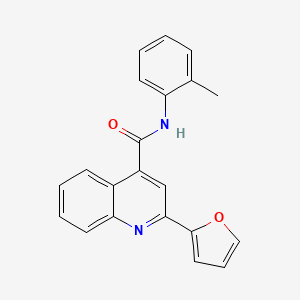
(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPA is a member of the phenethylamine class of compounds and has a unique chemical structure that makes it a promising candidate for research in the areas of medicinal chemistry, neuroscience, and pharmacology.
作用機序
The mechanism of action of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been shown to increase the levels of these neurotransmitters in the brain, leading to its potential use as an antidepressant and anxiolytic agent. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has also been shown to have activity against various cancer cell lines, suggesting that it may act by inhibiting cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of cancer cell proliferation, and the induction of apoptosis. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is its potential as a drug candidate in the treatment of various diseases. It has also been shown to have activity against various cancer cell lines, making it a promising candidate for cancer therapy. However, the synthesis of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is a complex process that requires careful attention to reaction conditions and purification methods, which may limit its use in laboratory experiments.
将来の方向性
There are several future directions for research on (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine and its potential use as a drug candidate in the treatment of various diseases. Additionally, further research is needed to explore the potential use of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine in the field of neuroscience and its effects on neurotransmitter systems and behavior.
合成法
The synthesis of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine involves the reaction of 2,4-dimethoxybenzaldehyde with 1-naphthylmethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The synthesis of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is a complex process that requires careful attention to reaction conditions and purification methods to obtain a pure and high-quality product.
科学的研究の応用
(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to have activity against various diseases, including cancer, HIV, and Alzheimer's disease. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition to its medicinal properties, (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been studied in the field of neuroscience for its effects on neurotransmitter systems and behavior.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-18-11-10-17(20(12-18)23-2)14-21-13-16-8-5-7-15-6-3-4-9-19(15)16/h3-12,21H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMILSIYIDXJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)




![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)

![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)

![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)

